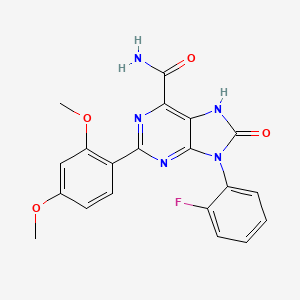

2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-10-7-8-11(14(9-10)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-6-4-3-5-12(13)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXRFVWECNGOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 2-fluorobenzylamine. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization and functional group modifications. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of solvents, reagents, and purification methods would be tailored to ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to explore new chemical reactions and develop novel compounds.

Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Purine-6-carboxamide Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to fluorinated kinase inhibitors. In contrast, the 4-ethoxyphenyl analog (CAS: 869069-21-6) shows increased metabolic stability due to reduced oxidative degradation of the ethoxy group .

- Hydroxyl substituents (e.g., CAS: 1022155-73-2) improve solubility but may reduce membrane permeability compared to methoxy or ethoxy analogs .

Synthesis Pathways :

- The target compound’s synthesis shares steps with other purine derivatives, such as thiourea intermediate formation and S-alkylation (e.g., using iodomethane), as described in Scheme 2 of Huang et al. . However, the 2,4-dimethoxyphenyl group introduces steric challenges during coupling reactions compared to smaller substituents like methyl (CAS: 64440-99-9) .

Commercial and Research Utility :

- Derivatives like CAS: 900010-96-0 are marketed for research use, emphasizing their role in early drug discovery . The target compound’s custom synthesis services (e.g., Arctom Scientific) highlight its niche application in specialized studies .

Notes

- Synthesis Challenges : The 2,4-dimethoxyphenyl group in the target compound may require optimized reaction conditions to avoid demethylation or positional isomerism during synthesis .

- Biological Potential: Fluorine and methoxy groups are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could modulate similar pathways .

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine class, characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The structural formula of this compound includes a fused bicyclic system with a purine core and substituents that enhance its functional properties. The presence of the 2,4-dimethoxyphenyl and 2-fluorophenyl groups is significant as they may influence the compound's biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, fluorinated derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that fluorinated compounds show significant inhibition of glycolysis in glioblastoma multiforme (GBM) cells, suggesting that modifications at the C-2 position can enhance their efficacy as therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Potent effects on GBM cells | |

| Glycolytic Inhibition | Improved inhibition compared to standard agents | |

| Enzyme Inhibition | Effective hexokinase inhibitors |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Glycolysis : Similar compounds inhibit glycolytic enzymes, leading to reduced energy production in cancer cells.

- Enzyme Modulation : The compound may interact with key metabolic enzymes like hexokinase, affecting cancer cell metabolism.

- Oxidative Stress Induction : Increased oxidative stress has been implicated in the action of related purine derivatives, which may lead to apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of halogenated 2-deoxy-D-glucose (2-DG) analogs, which showed enhanced stability and uptake in hypoxic conditions typical of tumor microenvironments. These findings suggest that modifications similar to those found in our compound could improve therapeutic outcomes in cancer treatment .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound exhibit favorable pharmacokinetic profiles and significant tumor reduction in animal models. These studies provide a strong rationale for further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.